molecular formula C26H31N3O2 B11053079 3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11053079
M. Wt: 417.5 g/mol
InChI Key: JOGZSNJPAGKFGP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization with a suitable diketone under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-5-ethyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(4-methoxyphenyl)-5-propyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific octyl substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications .

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-octyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O2/c1-3-4-5-6-7-11-18-29-25(20-12-9-8-10-13-20)22-23(27-28-24(22)26(29)30)19-14-16-21(31-2)17-15-19/h8-10,12-17,25H,3-7,11,18H2,1-2H3,(H,27,28)

InChI Key

JOGZSNJPAGKFGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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